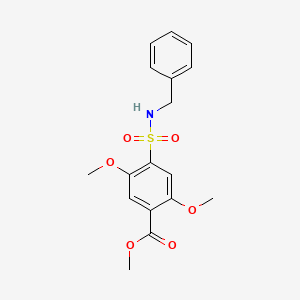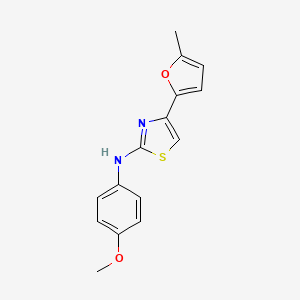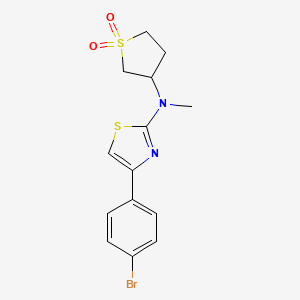![molecular formula C24H17FN4OS B11072471 3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B11072471.png)
3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is an organic compound with a complex structure that includes a fluorophenyl group, a quinoxaline moiety, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoxaline Moiety: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone ring.
Coupling Reactions: The final step involves coupling the quinoxaline and quinazolinone moieties through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone ring can be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-CHLOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
- **3-(4-BROMOPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Uniqueness
3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties compared to its chloro or bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H17FN4OS |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H17FN4OS/c1-15-22(27-21-9-5-4-8-20(21)26-15)14-31-24-28-19-7-3-2-6-18(19)23(30)29(24)17-12-10-16(25)11-13-17/h2-13H,14H2,1H3 |
InChI Key |
WFUZATAGYHCFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11072402.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072424.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)

![(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072459.png)
